



Application Notes: Anti-Lewis Y Antibodies for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025



Introduction to the Lewis Y Antigen

The Lewis Y (LeY) antigen is a difucosylated oligosaccharide, specifically a carbohydrate structure known as $Fuc\alpha 1$ -2 $Gal\beta 1$ -4 $[Fuc\alpha 1$ -3 $]GlcNAc\beta 1$ -R.[1][2] This blood group antigen is found on the surface of cells, carried by both glycoproteins and glycolipids.[2][3] While its expression is limited in healthy adult tissues, it is notably overexpressed in a variety of epithelial-derived cancers, including ovarian, breast, colon, and lung carcinomas.[4][5][6] This differential expression makes the **Lewis Y antigen** a significant tumor-associated carbohydrate antigen (TACA) and a promising target for cancer research and therapeutic development.[1][7]

Functionally, the **Lewis Y antigen** is not a passive marker but an active participant in cancer progression. It is involved in crucial cellular processes such as cell adhesion, proliferation, and signal transduction.[1][8] Elevated levels of Lewis Y have been correlated with poor prognosis in several cancers.[2] The antigen can modulate the function of key cell surface receptors, influencing signaling pathways that promote tumor growth and survival.[1]

Applications in Drug Development and Research

The aberrant expression of Lewis Y on tumor cells makes it an attractive target for various applications in oncology:

 Cancer Diagnosis and Prognosis: Anti-Lewis Y antibodies can be utilized in techniques like immunohistochemistry to detect the presence and levels of LeY in tissue samples, aiding in cancer diagnosis and staging.[5]



- Therapeutic Targeting: Monoclonal antibodies targeting Lewis Y are being explored for their therapeutic potential.[8][9] These antibodies can trigger an immune response against tumor cells or be conjugated with cytotoxic agents to create antibody-drug conjugates (ADCs) for targeted drug delivery.[7]
- Studying Signaling Pathways: As Lewis Y is implicated in oncogenic signaling, anti-Lewis Y antibodies are invaluable tools for researchers studying the molecular mechanisms of cancer.[3][10] They can be used to investigate how LeY influences pathways like PI3K/Akt and MAPK, contributing to cell proliferation and survival.[3][10]

Data Summary for Western Blotting Applications

The following tables summarize quantitative data for the use of anti-Lewis Y antibodies in Western blotting, compiled from various studies.

Table 1: Recommended Antibody Dilutions and Cellular Lysates

Cell Line/Tissue	Antibody Type	Primary Antibody Dilution	Secondary Antibody Dilution	Reference
Ovarian Carcinoma (RMG-I)	Monoclonal (mouse)	1:2000 for LeY	1:8000	[11]
Ovarian Carcinoma (RMG-I)	Monoclonal (mouse)	10 μg/mL (for inhibition assay)	Not specified	[2]
Ovarian Carcinoma (RMG-I-H)	Not specified	Not specified	Not specified	[12]
Colorectal Cancer Lines	Not specified	Not specified	Not specified	[13]

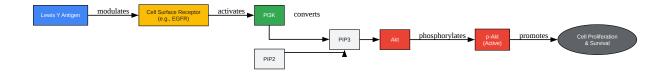
Table 2: Observed Molecular Weight of Lewis Y-Containing Glycoproteins



Cell Line/Tissue	Observed Molecular Weight	Notes	Reference
SKOV3 and HES-3	Smear	Indicates heterogeneous glycosylation of multiple glycoproteins.	[13]
Ovarian Carcinoma (RMG-I)	Not specified	Detected in immunoprecipitated TβRI and TβRII.	[11]

Signaling Pathway Involving Lewis Y

The **Lewis Y antigen** has been shown to play a role in the activation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. Overexpression of Lewis Y can lead to increased phosphorylation of Akt, thereby promoting the growth of cancer cells.[3]



Click to download full resolution via product page

Caption: Lewis Y-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blotting for Lewis Y Antigen

This protocol provides a detailed methodology for the detection of Lewis Y-modified glycoproteins in cell lysates using Western blotting.

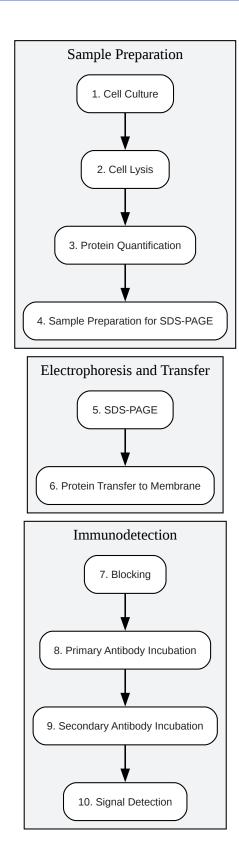
Materials and Reagents



- Cell Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
- Protein Assay Kit: BCA or Bradford assay.
- SDS-PAGE Gels: Appropriate percentage for the expected molecular weight of the target glycoprotein(s).
- Transfer Buffer: Towbin's buffer or other suitable formulation.
- Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Primary Antibody: Anti-Lewis Y monoclonal antibody.
- Secondary Antibody: HRP-conjugated anti-mouse IgG.
- Chemiluminescent Substrate: ECL substrate.
- Wash Buffer: TBST.

Experimental Workflow Diagram





Click to download full resolution via product page

Caption: A generalized workflow for Western blotting experiments.



Step-by-Step Protocol

Sample Preparation:

- Culture cells to the desired confluency. For suspension cells, pellet and wash with cold PBS. For adherent cells, wash with cold PBS directly in the plate.
- Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
- Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

SDS-PAGE:

- Load equal amounts of protein (typically 20-40 μg) into the wells of an SDS-PAGE gel.
- Include a pre-stained molecular weight marker in one lane.
- Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Confirm successful transfer by observing the pre-stained markers on the membrane.

Blocking:

- Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the anti-Lewis Y primary antibody in blocking buffer to the optimized concentration (e.g., 1:1000 to 1:2000, this may require optimization).
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

· Washing:

 Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

Secondary Antibody Incubation:

- Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendations (e.g., 1:5000 to 1:10000).
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

Final Washes:

 Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.

Signal Detection:

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Data Analysis:

 Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[14]



Quantitative Western Blotting Considerations

For accurate quantification of Lewis Y-modified proteins, it is crucial to ensure that the detected signal is within the linear range of the assay.[15] This involves optimizing several parameters:

- Protein Load: Determine the optimal amount of protein to load per lane to avoid signal saturation. This can be achieved by loading a dilution series of your sample.[16]
- Antibody Concentrations: Titrate both the primary and secondary antibodies to find concentrations that provide a good signal-to-noise ratio without saturating the signal.[17]
- Exposure Time: For chemiluminescent detection, use multiple exposure times to ensure that the signal from the bands of interest is not saturated.

By carefully optimizing these parameters, researchers can obtain reliable and reproducible quantitative data on the expression of Lewis Y-containing glycoproteins in their samples.

References

- 1. Custom Anti-Lewis Y (LeY) Antibody Development for Tumor Signaling Pathway Research
 Creative Biolabs [creative-biolabs.com]
- 2. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis y antigen promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis Antigen System Overview Creative Biolabs [creative-biolabs.com]
- 8. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

Methodological & Application





- 9. Therapeutic Targeting of Lewisy and Lewisb with a Novel Monoclonal Antibody 692/29 | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Guide to western blot quantification | Abcam [abcam.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific US [thermofisher.com]
- 17. Optimization of western blotting for the detection of proteins of different molecular weight
 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Anti-Lewis Y Antibodies for Western Blotting]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561622#anti-lewis-y-antibodies-for-western-blotting-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com